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molecular formula C23H24O2 B8404135 1,4-Bis(benzyloxy)-2,3,5-trimethylbenzene

1,4-Bis(benzyloxy)-2,3,5-trimethylbenzene

Cat. No. B8404135
M. Wt: 332.4 g/mol
InChI Key: JNIHHAOYNCZTFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716486B2

Procedure details

A solution of 2,3,5-trimethylhydroquinone (15.2 g, 100 mmol) in DMF (150 mL) was treated with BnBr (35.7 mL, 51.6 g, 300 mmol, 3 equiv.) and anhydrous K2CO3 (55.3 g, 400 mmol, 4 equiv.). The brown suspension was heated to 60° C. for 48 h at which time the reaction was judged incomplete by HPLC. Additional BnBr (37 mL, 300 mmol, 3 equiv.) and K2CO3 (50 g, 362 mmol, 3.6 equiv.) were added and heated to 60° C. for an additional 48 h. The reaction was cooled, filtered through Celite, the filter cake rinsed 2×100 mL EtOAc and the combined filtrates washed with 500 mL H2O. The aqueous layer was extracted 4×250 mL EtOAc and concentrated at 80° C. by rotary evaporation. The brown residue was poured onto 300 mL water which precipitated a light brown solid and the resulting suspension stirred overnight. The brown solid was collected by filtration, washed with 2×50 mL H2O and dried, yielding 26.8 g of 1,4-bis(benzyloxy)-3,5,6-trimethylbenzene as a brown solid
Quantity
15.2 g
Type
reactant
Reaction Step One
Name
Quantity
35.7 mL
Type
reactant
Reaction Step One
Name
Quantity
55.3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
37 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:8]([CH3:9])=[C:7](O)[C:6]([CH3:11])=[CH:5][C:3]=1[OH:4].[CH:12]1[CH:17]=[CH:16][C:15]([CH2:18]Br)=[CH:14][CH:13]=1.[C:20]([O-:23])([O-])=O.[K+].[K+]>CN(C=O)C>[CH2:18]([O:4][C:3]1[C:2]([CH3:1])=[C:8]([CH3:9])[C:7]([O:23][CH2:20][C:2]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:3]=2)=[C:6]([CH3:11])[CH:5]=1)[C:15]1[CH:16]=[CH:17][CH:12]=[CH:13][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
CC1=C(O)C=C(C(=C1C)O)C
Name
Quantity
35.7 mL
Type
reactant
Smiles
C1=CC=C(C=C1)CBr
Name
Quantity
55.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
37 mL
Type
reactant
Smiles
C1=CC=C(C=C1)CBr
Name
Quantity
50 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the resulting suspension stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 60° C. for an additional 48 h
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
the filter cake rinsed 2×100 mL EtOAc
WASH
Type
WASH
Details
the combined filtrates washed with 500 mL H2O
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted 4×250 mL EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at 80° C. by rotary evaporation
ADDITION
Type
ADDITION
Details
The brown residue was poured onto 300 mL water which
CUSTOM
Type
CUSTOM
Details
precipitated a light brown solid
FILTRATION
Type
FILTRATION
Details
The brown solid was collected by filtration
WASH
Type
WASH
Details
washed with 2×50 mL H2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C(=C1C)C)OCC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 26.8 g
YIELD: CALCULATEDPERCENTYIELD 161.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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